9-(3,4-dichlorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
The compound 9-(3,4-dichlorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic molecule that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
9-(3,4-dichlorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N5O4/c1-30-12-4-2-3-9(15(12)27)17-23-13(16(22)28)14-18(25-17)26(19(29)24-14)8-5-6-10(20)11(21)7-8/h2-7,27H,1H3,(H2,22,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDMIOVOLQIBJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dichlorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and cyanamide.
Substitution Reactions:
Amidation: The carboxamide group is introduced via an amidation reaction, often using reagents like carbodiimides to activate the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can target the carbonyl group in the purine ring.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and reduced purine derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Its derivatives are explored for use in organic electronics and photonics.
Biology
Enzyme Inhibition: It acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Signal Transduction: It can modulate signaling pathways in cells.
Medicine
Drug Development:
Diagnostics: Used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in developing agrochemicals.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: It binds to specific proteins and enzymes, altering their activity.
Pathways Involved: It can influence pathways such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 9-(3,4-dichlorophenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 9-(3,4-dichlorophenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Uniqueness
- Functional Groups : The presence of both hydroxy and methoxy groups on the phenyl ring makes it unique.
- Biological Activity : Its specific substitutions confer distinct biological activities compared to similar compounds.
9-(3,4-dichlorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , covering its synthesis, reactions, applications, and mechanisms of action
Biological Activity
The compound 9-(3,4-dichlorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 887889-41-0) is a purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves several steps, including the formation of the purine core and subsequent substitution reactions to introduce the dichlorophenyl and hydroxy-methoxyphenyl groups. The synthetic pathway may include:
- Formation of the Purine Core : Utilizing known methods for constructing purine derivatives.
- Substitution Reactions : Introducing functional groups such as dichlorophenyl and hydroxy-methoxyphenyl through nucleophilic substitutions.
- Purification : Crystallization or chromatography to isolate the desired product.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cancer types, including breast and lung cancers. The mechanism of action appears to involve:
- Inhibition of Key Signaling Pathways : The compound may target specific kinases involved in cell growth and survival.
- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in cancer cells.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against several bacterial strains. The biological assays indicate:
- Effective against Gram-positive and Gram-negative bacteria : This includes strains resistant to conventional antibiotics.
- Potential as a lead compound for antibiotic development : Its unique structure may provide a scaffold for designing new antimicrobial agents.
Enzyme Inhibition
The compound acts as an inhibitor of various enzymes, including:
- Dihydrofolate reductase (DHFR) : This enzyme is crucial for DNA synthesis, and its inhibition can lead to reduced proliferation of rapidly dividing cells, such as cancer cells.
- Cyclooxygenase (COX) : Inhibition of COX enzymes suggests potential anti-inflammatory effects.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship reveals that modifications to the molecular structure can significantly influence biological activity. For instance:
| Modification | Biological Activity Impact |
|---|---|
| Addition of methoxy group | Enhances anticancer activity |
| Substitution at N-position | Alters enzyme inhibition profile |
Study 1: Anticancer Activity in Breast Cancer Cells
In a study published in Cancer Research, the compound was tested against MCF-7 breast cancer cells. Results showed a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway.
Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, demonstrating significant potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
